Carboxy-PEG3-t-butyl ester

Übersicht

Beschreibung

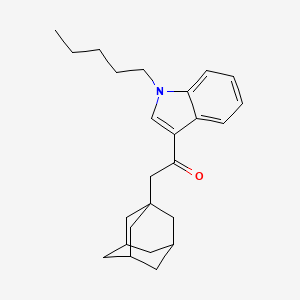

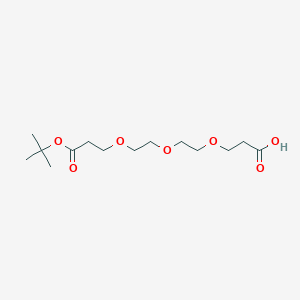

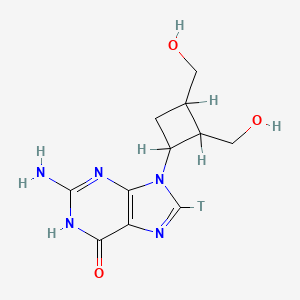

Carboxy-PEG3-t-butyl ester, also known as Acid-PEG3-t-butyl ester, is a PEG-based PROTAC linker . It has a molecular formula of C14H26O7 and a molecular weight of 306.35 . This compound can be used in the synthesis of PROTACs for the degradation of EGFR and inhibition of mTOR .

Synthesis Analysis

The synthesis of t-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .Molecular Structure Analysis

The molecular structure of Carboxy-PEG3-t-butyl ester is characterized by a t-butyl protected carboxyl group with a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Chemical Reactions Analysis

The reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . The terminal carboxylic acid of Carboxy-PEG3-t-butyl ester can be reacted with primary amine groups in the presence of activators (e.g., EDC, or DCC) to form a stable amide bond .Physical And Chemical Properties Analysis

Carboxy-PEG3-t-butyl ester is a liquid at 20°C . It has a molecular weight of 306.35 and a molecular formula of C14H26O7 . It should be stored under inert gas at -20°C to avoid light, moisture, and heat .Wissenschaftliche Forschungsanwendungen

1. Bioconjugation and Surface Modification

Carboxy-PEG3-t-butyl ester and related compounds are used in bioconjugation and surface modification. Duvigneau et al. (2008) demonstrated the use of tert-butyl ester moieties in polystyrene-block-poly(tert-butyl acrylate) (PS-b-PtBA) block copolymer films for local thermal activation. This activation leads to the formation of pending carboxylic acid groups, crucial for subsequent bioconjugation with compounds like fluoresceinamine and amino end-functionalized poly(ethylene glycol) (PEG-NH2) (Duvigneau, Schönherr, & Vancso, 2008).

2. Copolymer Electrolytes in Lithium-Sulfur Batteries

In the field of energy storage, specifically lithium-sulfur batteries, a poly(butyl acrylate/1-ethyl-3-vinylimidazole bis[(trifluoromethyl)sulfonyl]imide) based quasi-solid-state copolymer electrolyte incorporating butyl acrylate with abundant ester groups was developed. This copolymer electrolyte aids in the dynamic-reversible adsorption of lithium polysulfides, enhancing battery performance (Cai et al., 2019).

3. Drug Delivery Systems

Carboxy-PEG3-t-butyl ester is also integral in drug delivery systems. Ghorpade et al. (2018) used carboxymethylcellulose (CMC) - polyethylene glycol (PEG) hydrogel films crosslinked with citric acid for controlled delivery of hydrophobic drugs. The presence of PEG in these hydrogel films aids in enhanced drug loading and controlled release (Ghorpade, Yadav, Dias, Mali, Pargaonkar, Shinde, & Dhane, 2018).

4. α4 Integrin Inhibitors in Biomedicine

Smith et al. (2013) discussed the use of t-butyl esters of α4 integrin inhibitors linked to a branched PEG for achieving sustained levels and bioactivity in vivo, indicating the role of these compounds in biomedical applications (Smith, Rossiter, Semko, Xu, Quincy, Jagodziński, Dappen, Konradi, Vandevert, Garrido, Mao, San Pablo, Wipke, Dofiles, Wadsworth, Peterson, Lorenzana, Simmonds, Messersmith, Bard, Pleiss, & Yednock, 2013).

5. Polymer Synthesis and Modification

Carboxy-PEG3-t-butyl ester plays a role in polymer science, particularly in the synthesis and modification of polymers. Nakashio and Yamamoto (1987) synthesized new peroxy esters, including t-butyl 2(carboxy)cyclohexaneperoxycarboxylate, demonstrating their use in initiating polymerization processes (Nakashio & Yamamoto, 1987).

Safety And Hazards

Zukünftige Richtungen

The increasing interest in transesterification for the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production, has led to the development of a variety of different approaches . This suggests that Carboxy-PEG3-t-butyl ester, as a compound that can be used in the synthesis of PROTACs, may have significant potential in future research and applications .

Eigenschaften

IUPAC Name |

3-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O7/c1-14(2,3)21-13(17)5-7-19-9-11-20-10-8-18-6-4-12(15)16/h4-11H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDWZJPCGUNJFEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Acid-PEG3-t-butyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyano-N''-[(1s)-1-phenylethyl]-N'-5-quinolinyl-guanidine](/img/structure/B605058.png)

![1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine](/img/structure/B605059.png)

![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(4-morpholinyl)-3-pyridinyl]methyl]-3-pyridinecarboxamide](/img/structure/B605060.png)

![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[3-(4-fluorophenyl)pyrazol-1-yl]pyridine-3-carboxamide](/img/structure/B605064.png)

![1-({4-[(3,4-Dichlorophenyl)methoxy]phenyl}methyl)azetidine-3-carboxylic acid](/img/structure/B605066.png)

![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B605068.png)